molecular formula C19H20ClN5 B13331905 2-(1-(6-Chloro-2,5-dimethylpyrimidin-4-yl)piperidin-4-yl)-1,8-naphthyridine

2-(1-(6-Chloro-2,5-dimethylpyrimidin-4-yl)piperidin-4-yl)-1,8-naphthyridine

Cat. No.: B13331905
M. Wt: 353.8 g/mol
InChI Key: DEOATLIOSSKIJL-UHFFFAOYSA-N
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Description

2-(1-(6-Chloro-2,5-dimethylpyrimidin-4-yl)piperidin-4-yl)-1,8-naphthyridine is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a naphthyridine core, a piperidine ring, and a chlorinated pyrimidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(6-Chloro-2,5-dimethylpyrimidin-4-yl)piperidin-4-yl)-1,8-naphthyridine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 2,5-dimethylpyrimidine, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.

    Naphthyridine Core Synthesis: The naphthyridine core can be constructed using condensation reactions involving suitable precursors like 2-aminopyridine and β-ketoesters.

    Coupling Reactions: The final step involves coupling the chlorinated pyrimidine, piperidine, and naphthyridine moieties using reagents like palladium catalysts under specific conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring.

    Reduction: Reduction reactions could target the nitrogen atoms in the heterocyclic rings.

    Substitution: The chlorine atom on the pyrimidine ring is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(6-Chloro-2,5-dimethylpyrimidin-4-yl)piperidin-4-yl)-quinoline
  • 2-(1-(6-Chloro-2,5-dimethylpyrimidin-4-yl)piperidin-4-yl)-isoquinoline

Uniqueness

The uniqueness of 2-(1-(6-Chloro-2,5-dimethylpyrimidin-4-yl)piperidin-4-yl)-1,8-naphthyridine lies in its specific combination of heterocyclic rings, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H20ClN5

Molecular Weight

353.8 g/mol

IUPAC Name

2-[1-(6-chloro-2,5-dimethylpyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine

InChI

InChI=1S/C19H20ClN5/c1-12-17(20)22-13(2)23-19(12)25-10-7-14(8-11-25)16-6-5-15-4-3-9-21-18(15)24-16/h3-6,9,14H,7-8,10-11H2,1-2H3

InChI Key

DEOATLIOSSKIJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1Cl)C)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3

Origin of Product

United States

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